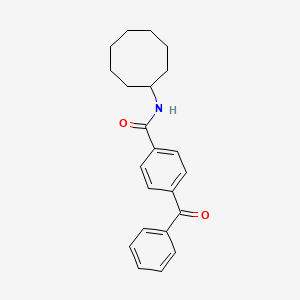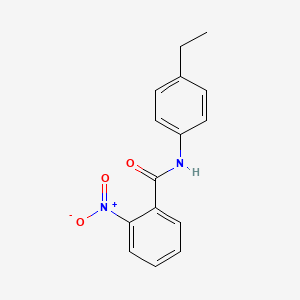![molecular formula C11H10Cl4N2O2 B5721725 N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5721725.png)
N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide, also known as CP4, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CP4 is a derivative of the herbicide glyphosate, which is widely used in agriculture.
作用機序
N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide is a potent inhibitor of EPSPS, just like glyphosate. It binds to the active site of the enzyme and prevents the formation of the key intermediate in the biosynthesis of aromatic amino acids. This leads to the death of plants and bacteria that rely on this pathway for survival.
Biochemical and Physiological Effects
This compound has been shown to have similar biochemical and physiological effects to glyphosate. It is a potent herbicide that can kill a wide range of plants and bacteria. However, this compound is more resistant to degradation than glyphosate, which means that it may persist in the environment for longer periods of time.
実験室実験の利点と制限
One advantage of using N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide in lab experiments is that it is a more stable compound than glyphosate. This means that it can be stored for longer periods of time without degrading. Additionally, this compound is more resistant to hydrolysis than glyphosate, which makes it easier to work with in aqueous solutions. However, one limitation of using this compound is that it is more expensive to synthesize than glyphosate, which may limit its use in some experiments.
将来の方向性
There are many potential future directions for research on N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide. One area of interest is the development of new herbicides based on this compound. Since this compound is more stable than glyphosate, it may be possible to create more effective and longer-lasting herbicides using this compound. Another area of interest is the study of the mechanisms of glyphosate resistance in plants. This compound can be used to investigate the molecular basis of resistance, which may lead to the development of new strategies for controlling resistant weeds. Finally, this compound can be used to study the structure and function of EPSPS, which may lead to the development of new drugs that target this enzyme in pathogenic bacteria.
合成法
N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide is synthesized by reacting glyphosate with trichloroacetic anhydride and 4-chloroaniline. This reaction leads to the formation of this compound, which is then purified using column chromatography. The yield of this reaction is typically around 60%.
科学的研究の応用
N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide has various potential applications in scientific research. One of its main uses is as a tool to study the function of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is involved in the biosynthesis of aromatic amino acids in plants and bacteria, and is the target of glyphosate herbicides. This compound can be used to study the structure and function of EPSPS, as well as to investigate the mechanisms of glyphosate resistance in plants.
特性
IUPAC Name |
N-[4-chloro-3-[(2,2,2-trichloroacetyl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl4N2O2/c1-2-9(18)16-6-3-4-7(12)8(5-6)17-10(19)11(13,14)15/h3-5H,2H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVOJDCBFVPRKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5721649.png)
![1-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5721656.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide](/img/structure/B5721668.png)
![4-[3-(4-ethyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B5721673.png)
![4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5721687.png)

![4-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5721704.png)
![N-(3-chloro-4-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5721713.png)

![N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide](/img/structure/B5721733.png)



![N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5721747.png)